molecular formula C7H11N3O2S B13958745 N,N,3-trimethylpyrazine-2-sulfonamide

N,N,3-trimethylpyrazine-2-sulfonamide

Cat. No.: B13958745
M. Wt: 201.25 g/mol
InChI Key: PXLYMKBKNHAQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,3-Trimethylpyrazine-2-sulfonamide is a chemical compound of significant interest in scientific research and development, particularly in the field of medicinal chemistry. This molecule integrates a pyrazine heterocycle, a structure frequently exploited in pharmaceuticals and agrochemicals for its versatile binding properties , with a sulfonamide functional group, a privileged pharmacophore known for its broad biological activity . The specific substitution pattern on the pyrazine ring and the sulfonamide nitrogen in this compound makes it a valuable building block for creating novel molecular entities. Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules. The sulfonamide group can act as a versatile handle for further chemical modification or can contribute to biological activity by serving as a metal-binding group or participating in hydrogen bonding with enzyme active sites . The trimethylpyrazine core is a feature found in various flavor and fragrance compounds , and related structures are subjects of study in environmental science for catalytic degradation of odorous compounds . The synthesis of hybrid molecules that combine distinct pharmacophores, such as a pyrazine core with a sulfonamide moiety, is a established strategy in drug discovery to enhance therapeutic outcomes, generate novel mechanisms of action, and broaden potential applications . As a research chemical, this compound provides a platform for probing structure-activity relationships, developing new catalytic systems, and exploring chemical space in the search for bioactive compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N,N,3-trimethylpyrazine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-6-7(9-5-4-8-6)13(11,12)10(2)3/h4-5H,1-3H3

InChI Key

PXLYMKBKNHAQJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Pathways for N,N,3-Trimethylpyrazine-2-Sulfonamide

Pyrazine Core Synthesis

The pyrazine scaffold is typically constructed via condensation reactions. For 3-methylpyrazine derivatives, 2,3-butanedione and 1,2-diaminopropane are key precursors. The reaction proceeds as follows:

  • Condensation : 2,3-Butanedione reacts with 1,2-diaminopropane under acidic conditions to form 2,3,5-trimethyl-5,6-dihydropyrazine.
  • Dehydrogenation : Oxidation with air or potassium hydroxide yields 2,3,5-trimethylpyrazine.

For regioselective 3-methylpyrazine synthesis, L-threonine or L-serine serves as a substrate under Maillard reaction conditions (120–300°C).

Sulfonylation and Sulfonamide Formation

Sulfonamide incorporation involves two stages:

Stage 1: Synthesis of 3-Methylpyrazine-2-sulfonyl Chloride
  • Direct Sulfonation :
    React 3-methylpyrazine with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by treatment with thionyl chloride (SOCl₂) to form the sulfonyl chloride.
    3-Methylpyrazine + ClSO₃H → 3-Methylpyrazine-2-sulfonic acid  
    3-Methylpyrazine-2-sulfonic acid + SOCl₂ → 3-Methylpyrazine-2-sulfonyl chloride  
  • Alternative Route :
    Pyrazine derivatives with electron-withdrawing groups (e.g., nitro) undergo sulfonation more readily. For example, nitration followed by reduction and sulfonation can enhance regioselectivity.
Stage 2: Sulfonamide Coupling

React the sulfonyl chloride with dimethylamine in the presence of a base (e.g., pyridine or Na₂CO₃):

3-Methylpyrazine-2-sulfonyl chloride + (CH₃)₂NH → this compound + HCl  

Conditions :

  • Solvent: Dichloromethane (DCM) or acetonitrile
  • Temperature: 25–30°C
  • Yield: 60–85% (estimated from analogous reactions).

Microwave-Assisted Synthesis

Microwave irradiation accelerates sulfonamide formation. A mixture of 3-methylpyrazine-2-sulfonyl chloride and dimethylamine in DMF reaches completion in 10–15 minutes at 80°C.

Reaction Optimization Data

Parameter Optimal Condition Impact on Yield Source
Sulfonation Temperature 0–5°C Prevents over-sulfonation
Amine Equivalents 1.2–1.5 eq dimethylamine Maximizes coupling
Base Pyridine (1.5 eq) Neutralizes HCl
Reaction Time 12–16 hours (room temperature) Completes conversion

Key Challenges and Solutions

  • Regioselectivity : Directing sulfonation to position 2 requires electron-donating groups (e.g., methyl at position 3).
  • Purification : Silica gel chromatography or recrystallization (ethyl acetate/hexane) removes unreacted sulfonyl chloride.
  • Stability : Sulfonyl chlorides are moisture-sensitive; reactions require anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: N,N,3-trimethylpyrazine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N,3-trimethylpyrazine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,3-trimethylpyrazine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity . This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on sulfonamide derivatives with pyrazine, pyridine, or triazine cores, as well as compounds with analogous substitution patterns or biological activities.

Structural Analogues
Compound Name Core Structure Substituents Key Properties/Applications Reference
N,N,3-Trimethylpyrazine-2-sulfonamide Pyrazine 2-sulfonamide, N,N,3-trimethyl Not explicitly stated; inferred electronic properties from pyrazine-sulfonamide hybrids.
2-Sulfanilamido-3-methoxy-pyrazine Pyrazine 2-sulfonamide, 3-methoxy Pharmacokinetic data studied (Table III in ); methoxy group enhances solubility.
Pyridine-3-sulfonamides Pyridine 3-sulfonamide, varied substituents Synthesized via two-step reactions (dimethyl N-cyanoiminodithiocarbonate + hydrazine hydrate); used as intermediates for triazole derivatives.
3-Phenylthiophene-2-sulfonamide Thiophene 2-sulfonamide, 3-phenyl Sub-micromolar binding to Mcl-1/Bcl-2; apoptosis-inducing activity in cancer cells.
Sulfapyrazine derivatives Pyrazine 4-amino-N-pyrazinyl benzenesulfonamide Antibacterial agents; sodium salts improve bioavailability.

Key Observations :

  • The N,N-dimethylation on the sulfonamide may reduce hydrogen-bonding capacity, altering receptor interactions relative to primary sulfonamides.
  • Core Heterocycle : Pyrazine-based sulfonamides (e.g., sulfapyrazine in ) exhibit antibacterial activity, whereas thiophene-sulfonamides () target anti-apoptotic proteins. The electron-deficient pyrazine ring may enhance π-stacking interactions in biological systems compared to pyridine or thiophene.
Electronic and Physicochemical Properties
  • Acidity/Basicity: Sulfonamide protons (pKa ~10–11) are less acidic than phenolic groups but more acidic than amines. The N,N-dimethylation in the target compound likely increases basicity slightly compared to primary sulfonamides.
  • Electronic Effects : Pyrazine’s electron-withdrawing nature polarizes the sulfonamide group, enhancing electrophilicity at the sulfur center. This contrasts with thiophene-sulfonamides (), where the electron-rich thiophene may stabilize resonance structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.